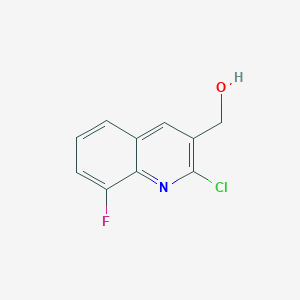

(2-Chloro-8-fluoroquinolin-3-yl)methanol

Description

(2-Chloro-8-fluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative characterized by a chlorine atom at the 2-position, a fluorine atom at the 8-position, and a hydroxymethyl group (-CH₂OH) at the 3-position of the quinoline scaffold. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. Structural analogs of this compound, such as those with methyl, methoxy, or ketone substituents, have been studied for comparative insights into substituent effects on physicochemical and crystallographic properties .

Properties

IUPAC Name |

(2-chloro-8-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMKSHZOUKJDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route involves:

- Starting Material: 2-chloro-8-fluoroquinoline.

- Key Reaction: Reduction of the quinoline precursor at the 3-position to introduce the hydroxymethyl group.

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the quinoline ring to the corresponding alcohol.

This approach is favored due to the selective reduction of the quinoline ring without affecting the chloro and fluoro substituents, preserving the compound’s unique chemical properties.

Detailed Preparation Method

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-chloro-8-fluoroquinoline | Starting from quinoline derivatives, chlorination and fluorination introduce halogens at 2 and 8 positions respectively. | Literature methods available but often proprietary for industrial scale |

| 2 | Reduction with NaBH4 or LiAlH4 | The 2-chloro-8-fluoroquinoline is treated with NaBH4 or LiAlH4 in suitable solvents (e.g., ethanol, THF) at controlled temperatures. | Selective reduction at 3-position forming (2-Chloro-8-fluoroquinolin-3-yl)methanol |

| 3 | Purification | Standard purification techniques such as recrystallization or chromatography are applied to isolate the pure product. | High purity achievable; specific melting point and physical data not widely reported |

Reaction Conditions and Optimization Considerations

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Reducing Agent | NaBH4 or LiAlH4 | NaBH4 is milder and often preferred for selective reduction; LiAlH4 is stronger but requires careful handling. |

| Solvent | Ethanol, THF, or other aprotic solvents | Solvent choice influences solubility and reaction rate; ethanol is common for NaBH4 reductions. |

| Temperature | 0–25 °C for NaBH4; reflux for LiAlH4 | Lower temperatures favor selectivity and minimize side reactions. |

| Reaction Time | 1–4 hours | Reaction time depends on scale and reagent concentration. |

| Work-up | Quenching with water or dilute acid, extraction, purification | Standard organic work-up procedures to isolate product. |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-8-fluoroquinolin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can undergo further reduction to modify the quinoline ring.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .

Scientific Research Applications

(2-Chloro-8-fluoroquinolin-3-yl)methanol has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.

Material Science: The compound is used in the development of novel materials, including liquid crystals and dyes.

Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive molecules.

Mechanism of Action

The mechanism of action of (2-Chloro-8-fluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 8-fluoro substituent (electron-withdrawing) may enhance electrophilic reactivity compared to the electron-donating methoxy group in the methoxyquinolinyl analog .

- Hydrogen-Bonding Capacity: The hydroxymethyl group in this compound enables hydrogen bonding, unlike the ketone group in 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanone, which lacks H-bond donors .

Crystallographic and Physicochemical Properties

- Methoxyquinolinyl Analog: The monohydrate form of (2-Chloro-8-methoxyquinolin-3-yl)methanol exhibits a stabilized crystal structure due to water-mediated H-bonding networks, which may enhance thermal stability compared to anhydrous forms .

- Methylquinolinyl Analog: Crystallographic data reveals a planar quinoline ring with minor distortions induced by the methyl group. The hydroxymethyl group adopts a conformation perpendicular to the ring, optimizing intermolecular H-bonds .

Biological Activity

(2-Chloro-8-fluoroquinolin-3-yl)methanol is a synthetic compound belonging to the quinoline class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various biological assays that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 202.62 g/mol. The presence of chlorine and fluorine substituents at the 2 and 8 positions, respectively, enhances its lipophilicity and biological activity.

Quinoline derivatives are known to exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit enzymes involved in critical biochemical pathways, which may lead to reduced proliferation of cancer cells or inhibition of microbial growth.

- Intercalation with DNA : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes in target cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro studies indicate effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The halogen substituents enhance the compound's interaction with bacterial membranes, increasing permeability and leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

Research has demonstrated significant anticancer activity against several cancer cell lines:

- Cell Lines Tested : The compound was evaluated against H460 (lung), HT29 (colon), HepG2 (liver), and SGC7901 (stomach) cancer cell lines.

| Cell Line | IC50 Value (µM) | Comparison with Control |

|---|---|---|

| H460 | 0.55 | 2.5-fold more active than gefitinib |

| HT29 | 0.75 | Comparable to standard treatments |

| HepG2 | 1.20 | Effective against liver cancer |

| SGC7901 | 1.50 | Moderate activity noted |

Case Studies

- Study on Anticancer Activity : A study published in MDPI evaluated a series of quinoline derivatives for their antiproliferative effects. Among them, this compound exhibited an IC50 value of 0.55 µM against H460 cells, indicating its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against Pseudomonas aeruginosa, where it displayed significant antibacterial activity with an MIC of just 16 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chloro-8-fluoroquinolin-3-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a protocol for analogous 2-chloroquinoline derivatives using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ at 80–100°C. Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients. Characterization via (monitoring aromatic protons at δ 7.0–8.5 ppm) and HPLC purity (>95%) is critical. Crystallization from ethanol/water mixtures (70:30 v/v) improves purity .

Table 1: Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Solvent System | DMF/EtOH |

| Temperature | 80–100°C |

| Catalyst | K₂CO₃ (1.2 equiv) |

| Reaction Time | 12–24 hours |

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is standard. For analogous compounds ( ), key features include Cl1–C1 bond lengths (~1.73 Å) and intramolecular hydrogen bonds (O–H···N, ~2.05 Å). Data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via full-matrix least-squares (R-factor < 0.05) ensure accuracy. ORTEP-3 ( ) visualizes thermal ellipsoids and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond angles or disordered moieties?

- Methodological Answer : Discrepancies arise from thermal motion or twinning. Use SHELXD ( ) for phase refinement and WinGX ( ) for symmetry checks. For disordered Cl/F substituents, apply PART instructions in SHELXL to model occupancy. Validate with Hirshfeld surface analysis (e.g., C–H···π interactions in ) and compare with DFT-optimized geometries .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic sites (e.g., C3-position). Molecular Dynamics (MD) simulations in explicit solvent (e.g., water) model solvation effects. Pair with experimental kinetics (e.g., pseudo-first-order conditions) to validate transition states .

Q. How can polymorphism in this compound be systematically screened?

- Methodological Answer : Conduct polymorph screening via solvent-mediated crystallization (e.g., ethanol, acetonitrile, THF) at varied temperatures (4°C to reflux). Analyze using Powder XRD (PXRD) and Differential Scanning Calorimetry (DSC). For metastable forms, employ high-throughput robotics and pair with CrystalGrower algorithms for lattice energy predictions .

Q. What strategies enhance regioselectivity in fluorination/chlorination of the quinoline core during synthesis?

- Methodological Answer : Use directing groups (e.g., –OH, –NH₂) at C8 to favor electrophilic substitution at C2/C3. For fluorination, employ Selectfluor® in trifluoroacetic acid (TFA) at 0°C. Chlorination via SO₂Cl₂ in DCM ( ). Monitor regiochemistry with and LC-MS .

Q. How can green chemistry principles be applied to scale up this compound synthesis?

- Methodological Answer : Replace DMF with Cyrene® (a bio-based solvent) to reduce toxicity. Use microwave-assisted synthesis (100 W, 80°C) for faster reaction times. Implement continuous flow reactors with in-line IR monitoring for real-time optimization. Perform Life Cycle Assessment (LCA) to quantify waste reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.